

[Compound Name] chemical structure and properties

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Compound of Interest

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An In-depth Technical Guide on Osimertinib: Chemical Structure and Properties

Introduction

Osimertinib, marketed under the brand name Tagrisso®, is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2][3] It has been specifically designed to target both the common sensitizing EGFR mutations (exon 19 deletions and L858R) and the T790M resistance mutation, which is a common mechanism of acquired resistance to first- and second-generation EGFR TKIs.[4][5] A key feature of osimertinib is its lower activity against wild-type EGFR, which is thought to contribute to a more favorable toxicity profile compared to earlier-generation inhibitors.[6] This guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, mechanism of action, and relevant experimental protocols for osimertinib, tailored for researchers, scientists, and drug development professionals.

Chemical Structure and Physicochemical Properties

Osimertinib is a mono-anilino-pyrimidine compound.[4][6] Its chemical name is N-(2-{2-dimethylaminoethyl-methylamino}-4-methoxy-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino}phenyl)prop-2-enamide.[2] The molecule's structure includes a reactive acrylamide group that forms a covalent bond with the cysteine-797 residue in the ATP-binding site of mutant EGFR.[4][7]

Chemical Structure

Identifier	Value
IUPAC Name	N-(2-{--INVALID-LINK--amino}-4-methoxy-5-[[4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl]amino}phenyl)prop-2-enamide[2]
Synonyms	AZD9291, Mereletinib[8]
CAS Number	1421373-65-0[8]
Molecular Formula	C28H33N7O2[2][8][9]
Molecular Weight	499.61 g/mol [2][9]

Physicochemical Properties

Property	Value	Source
Form	Crystalline solid (as mesylate salt)	[10]
Solubility	Slightly soluble in water (3.1 mg/mL at 37°C)	[10]
pKa	9.5 (aliphatic amine), 4.4 (aniline)	[10]

Pharmacological Properties

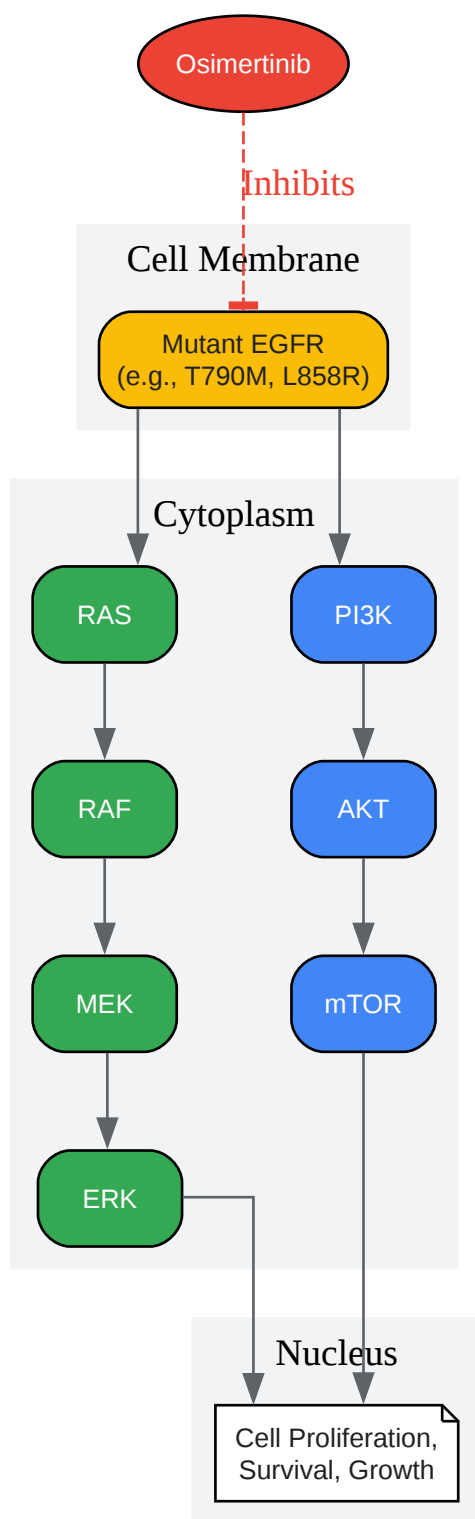
Osimertinib exhibits a distinct pharmacokinetic profile characterized by slow absorption, extensive distribution, and a long half-life.

Pharmacokinetic Parameters

Parameter	Value	Source
Bioavailability	70% (90% CI 67, 73)	[10]
Time to Peak (Tmax)	Median 6 hours (range 3-24 hours)	[10] [11]
Apparent Volume of Distribution (Vss/F)	918 L	[10] [12]
Plasma Protein Binding	Likely high (based on physicochemical properties)	[10]
Apparent Plasma Clearance (CL/F)	14.3 L/h	[10] [12]
Terminal Half-life (t1/2)	Approximately 48 hours	[2] [12] [13]
Metabolism	Primarily via CYP3A4 and CYP3A5	[10] [14]
Excretion	Feces (68%), Urine (14%)	[2]

Mechanism of Action

Osimertinib is a targeted therapy that potently and selectively inhibits mutant forms of EGFR.[\[4\]](#) [\[15\]](#) It forms a covalent bond with the cysteine-797 residue within the ATP-binding pocket of EGFR, leading to irreversible inhibition of the receptor's kinase activity.[\[4\]](#)[\[16\]](#) This action blocks downstream signaling pathways crucial for cancer cell proliferation and survival, namely the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[\[16\]](#) A key advantage of osimertinib is its selectivity for sensitizing mutations (e.g., exon 19 deletions, L858R) and the T790M resistance mutation, while sparing wild-type EGFR.[\[4\]](#)



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EGFR signaling pathway and Osimertinib's point of inhibition.

Experimental Protocols

The following are generalized protocols for key experiments used in the characterization of osimertinib.

Synthesis of Osimertinib Mesylate

This protocol describes a common synthetic route for osimertinib.[\[5\]](#)[\[17\]](#)

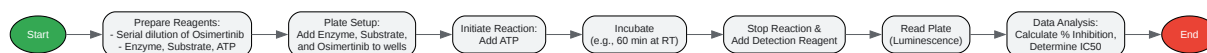
- Friedel-Crafts Arylation: React N-methylindole with dichloropyrimidine to form the 3-pyrazinyl indole intermediate.[\[17\]](#)
- S_NAr Reaction (First): Couple the 3-pyrazinyl indole with a suitable nitroaniline to yield an aminopyrazine intermediate.[\[17\]](#)
- S_NAr Reaction (Second): React the aminopyrazine intermediate with N,N,N'-trimethylethylenediamine.[\[17\]](#)
- Nitro Reduction: Reduce the nitro group on the triaminated arene intermediate using iron in an acidic medium.[\[17\]](#)
- Acylation and Elimination: Acylate the resulting amine with 3-chloropropanoyl chloride, followed by an in-situ elimination reaction to form the acrylamide moiety of osimertinib.[\[5\]](#)[\[18\]](#)
- Salt Formation: Treat the final compound with methanesulfonic acid to produce osimertinib mesylate.[\[5\]](#)[\[17\]](#)

In Vitro Kinase Inhibition Assay

This protocol outlines a method to determine the inhibitory potency (IC₅₀) of osimertinib against various EGFR kinase domains.[\[6\]](#)

- Reagents and Materials:
 - Recombinant human EGFR kinase domains (wild-type and mutant forms).
 - ATP and a suitable peptide substrate.
 - Osimertinib stock solution (in DMSO).

- Kinase assay buffer.
- Detection reagent (e.g., ADP-Glo™ Kinase Assay).
- Procedure:
 - Prepare a serial dilution of osimertinib in the assay buffer.
 - In a 96-well plate, add the EGFR enzyme, the peptide substrate, and the diluted osimertinib.
 - Initiate the kinase reaction by adding ATP.
 - Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
 - Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's instructions.
 - Plot the percentage of inhibition against the logarithm of osimertinib concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.



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Workflow for an in vitro kinase inhibition assay.

Western Blotting for Pathway Analysis

This protocol is used to assess the effect of osimertinib on the phosphorylation of EGFR and its downstream effectors.[19]

- Cell Culture and Treatment:
 - Culture NSCLC cells harboring relevant EGFR mutations (e.g., H1975: L858R/T790M).

- Treat the cells with varying concentrations of osimertinib for a specified duration (e.g., 2 hours).
- Protein Extraction:
 - Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
 - Determine the protein concentration using a BCA assay.
- SDS-PAGE and Transfer:
 - Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
 - Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
- Immunoblotting:
 - Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
 - Incubate the membrane with primary antibodies against p-EGFR, total EGFR, p-AKT, total AKT, p-ERK, and total ERK overnight at 4°C.
 - Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detection:
 - Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

Quantitative Data Summary

In Vitro Potency (IC50)

Cell Line	EGFR Mutation Status	Osimertinib IC50 (nM)	Source
H1975	L858R/T790M	<15	[4]
PC-9VanR	ex19del/T790M	<15	[4]
Wild-Type EGFR	-	480–1865	[4]

Clinical Efficacy (AURA and AURA2 Studies)

Parameter	Value	Source
Patient Population	Metastatic EGFR T790M mutation–positive NSCLC	[11]
Objective Response Rate (ORR)	57% (95% CI, 50–64; AURA extension)	[11]
Objective Response Rate (ORR)	61% (95% CI, 54–68; AURA2)	[11]

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